molecular formula C10H11N3O4 B11612322 1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)urea

1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)urea

Cat. No.: B11612322
M. Wt: 237.21 g/mol
InChI Key: YOXYRKNFEVUNTB-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a nitrophenyl group and a prop-2-en-1-yloxy group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)urea typically involves the reaction of 2-nitroaniline with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Catalyst: Common catalysts used in this reaction include acids or bases that can promote the nucleophilic substitution reaction.

    Solvent: The reaction is often conducted in a solvent such as ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)urea can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the prop-2-en-1-yloxy group.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The prop-2-en-1-yloxy group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)amine
  • 1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)thiourea

Uniqueness

1-(2-Nitrophenyl)-3-(prop-2-en-1-yloxy)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

1-(2-nitrophenyl)-3-prop-2-enoxyurea

InChI

InChI=1S/C10H11N3O4/c1-2-7-17-12-10(14)11-8-5-3-4-6-9(8)13(15)16/h2-6H,1,7H2,(H2,11,12,14)

InChI Key

YOXYRKNFEVUNTB-UHFFFAOYSA-N

Canonical SMILES

C=CCONC(=O)NC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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